(2R,5S)-1-benzyl-2,5-dimethylpiperazine

Catalog No.
S3711356
CAS No.
3138-88-3
M.F
C13H20N2
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,5S)-1-benzyl-2,5-dimethylpiperazine

CAS Number

3138-88-3

Product Name

(2R,5S)-1-benzyl-2,5-dimethylpiperazine

IUPAC Name

(2R,5S)-1-benzyl-2,5-dimethylpiperazine

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m0/s1

InChI Key

WJTCHBVEUFDSIK-NWDGAFQWSA-N

SMILES

CC1CNC(CN1CC2=CC=CC=C2)C

Canonical SMILES

CC1CNC(CN1CC2=CC=CC=C2)C

Isomeric SMILES

C[C@@H]1CN[C@H](CN1CC2=CC=CC=C2)C

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a chiral compound belonging to the piperazine family, characterized by its unique structural and stereochemical properties. The compound has the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol. Its structure consists of a six-membered piperazine ring with two nitrogen atoms, along with a benzyl group and two methyl groups attached to the ring. This configuration imparts significant biological activity and potential applications in medicinal chemistry, particularly in the development of drugs targeting neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease .

The mechanism of action for (2R,5S)-1-Benzyl-2,5-dimethylpiperazine remains unknown due to limited research. However, the piperazine ring and benzyl group can potentially interact with various biological targets. Piperazines can affect ion channels and neurotransmitter receptors, while the benzyl group can participate in hydrogen bonding and hydrophobic interactions []. Further research is needed to elucidate its specific mechanism of action.

  • Reference Standard

    Due to its well-defined stereochemistry, (2R,5S)-1-Benzyl-2,5-dimethylpiperazine can be used as a reference standard in analytical chemistry []. Researchers can compare the properties of synthesized compounds or isolated materials from biological sources to this standard to confirm their identity and purity [].

  • Building Block for Drug Discovery

    The piperazine ring structure is a common scaffold found in many drugs. (2R,5S)-1-Benzyl-2,5-dimethylpiperazine can serve as a building block for medicinal chemists to synthesize novel drug candidates []. By modifying the molecule's functional groups, researchers can explore potential interactions with biological targets relevant to various diseases [].

  • Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
  • Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium catalyst to yield reduced piperazine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted piperazine derivatives .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
  • Substitution: Halogenated compounds, alkyl halides.

Research indicates that (2R,5S)-1-benzyl-2,5-dimethylpiperazine exhibits significant biological activity. It has been investigated for its potential therapeutic effects on various neurological disorders due to its ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction may modulate neurotransmitter release or reuptake, leading to altered neuronal signaling which could provide therapeutic benefits in conditions such as schizophrenia and depression .

The synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine typically involves:

  • Starting Materials: Benzylamine and 2,5-dimethylpiperazine.
  • Reaction Conditions: The reaction is often carried out in solvents like tetrahydrofuran under reflux conditions with a base such as sodium hydride to facilitate the reaction.
  • Purification: The final product can be purified through recrystallization or column chromatography to obtain the desired enantiomer .

Industrial Production

For large-scale production, continuous flow reactors may be utilized to enhance yield and purity. The use of catalysts and controlled environments optimizes the synthesis process for industrial applications.

(2R,5S)-1-benzyl-2,5-dimethylpiperazine has diverse applications across various fields:

  • Medicinal Chemistry: Explored for drug development targeting neurodegenerative diseases.
  • Chemical Synthesis: Serves as a building block for more complex molecules in organic synthesis.
  • Specialty Chemicals: Utilized as an intermediate in the production of pharmaceuticals and other specialty chemicals .

Studies have shown that (2R,5S)-1-benzyl-2,5-dimethylpiperazine interacts with specific receptors in the central nervous system. Its mechanism of action may involve modulation of neurotransmitter systems, which is crucial for its potential therapeutic effects . Further research into its interaction profiles could provide insights into its efficacy and safety as a pharmacological agent.

Similar Compounds

  • (2R,5S)-2,5-dimethylpiperazine: Shares the same piperazine core but lacks the benzyl group.
  • (2R,5S)-1-benzyl-2,5-dimethylpiperazine-1,4-diium dinitrate: A derivative with additional nitrate groups.
  • (2S,5S)-1-benzyl-2,5-dimethylpyrrolidine: A five-membered ring analog.
  • (2S,5S)-1-benzyl-2,5-dimethylmorpholine: Contains an oxygen atom in the ring structure.

Uniqueness

The uniqueness of (2R,5S)-1-benzyl-2,5-dimethylpiperazine lies in its specific stereochemistry and the presence of both benzyl and dimethyl groups. This combination contributes to its distinct chemical and biological properties compared to its analogs. Its unique structure makes it a valuable compound for various research and industrial applications .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

204.162648646 g/mol

Monoisotopic Mass

204.162648646 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-20-2023

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